molecular formula C5H3ClN4 B13636512 4-Azido-2-chloropyridine CAS No. 1992781-94-8

4-Azido-2-chloropyridine

Cat. No.: B13636512
CAS No.: 1992781-94-8
M. Wt: 154.56 g/mol
InChI Key: OJMXNJLNNPMTOS-UHFFFAOYSA-N
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Description

4-Azido-2-chloropyridine is an organic compound that belongs to the class of azido-substituted pyridines It is characterized by the presence of an azido group (-N₃) and a chlorine atom (-Cl) attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-2-chloropyridine typically involves the substitution of a chlorine atom in 2-chloropyridine with an azido group. One common method is the nucleophilic substitution reaction where 2-chloropyridine is treated with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures due to the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions: 4-Azido-2-chloropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Azido-2-chloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-2-chloropyridine primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The chlorine atom can also participate in substitution reactions, making the compound versatile in various synthetic pathways .

Comparison with Similar Compounds

Uniqueness: 4-Azido-2-chloropyridine is unique due to the presence of both an azido group and a chlorine atom on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

1992781-94-8

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

4-azido-2-chloropyridine

InChI

InChI=1S/C5H3ClN4/c6-5-3-4(9-10-7)1-2-8-5/h1-3H

InChI Key

OJMXNJLNNPMTOS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N=[N+]=[N-])Cl

Origin of Product

United States

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